8-bromo-cGMP

描述

属性

IUPAC Name |

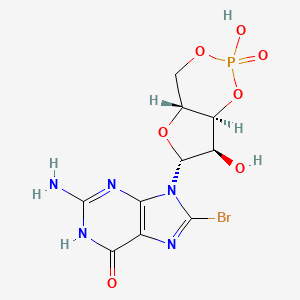

9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-bromo-1H-purin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN5O7P/c11-9-13-3-6(14-10(12)15-7(3)18)16(9)8-4(17)5-2(22-8)1-21-24(19,20)23-5/h2,4-5,8,17H,1H2,(H,19,20)(H3,12,14,15,18)/t2-,4-,5-,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUFCOOWNNHGGOD-UMMCILCDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=O)(O1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=O)(O1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN5O7P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51116-01-9 (hydrochloride salt) |

Source

|

| Record name | 8-Bromocyclic GMP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031356942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50953395 |

Source

|

| Record name | 8-Bromoguanosine 3',5'-cyclic monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50953395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31356-94-2, 51116-01-9 |

Source

|

| Record name | 8-Bromo-cGMP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31356-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromocyclic GMP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031356942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Bromoguanosine 3',5'-cyclic monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50953395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guanosine, 8-bromo-, cyclic 3',5'-(hydrogen phosphate), monosodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Advent of a Stalwart Research Tool: A Technical History of 8-bromo-cGMP

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

8-bromoguanosine (B14676) 3',5'-cyclic monophosphate (8-bromo-cGMP) has served as an indispensable tool in cellular signaling research for decades. As a cell-permeable and phosphodiesterase-resistant analog of cyclic guanosine (B1672433) monophosphate (cGMP), it has been instrumental in elucidating the intricate downstream effects of the nitric oxide (NO) signaling pathway and other processes that elevate intracellular cGMP. This technical guide delves into the history of this compound's development, detailing its synthesis, its key biological properties, and the seminal experiments that established its role as a potent and selective activator of cGMP-dependent protein kinase (PKG).

The Genesis of a cGMP Analog: Synthesis and Early Discoveries

While the precise first synthesis of this compound is not readily traceable in seminal publications, its development emerged from a broader effort in the mid-20th century to synthesize analogs of cyclic nucleotides to probe their biological functions. The core strategy for the synthesis of 8-substituted cGMP analogs, including this compound, generally involves the bromination of guanosine, followed by cyclization to form the 3',5'-cyclic monophosphate.

Representative Synthesis of 8-bromoguanosine 3',5'-cyclic monophosphate

A well-established method for the synthesis of this compound involves the following key steps:

-

Bromination of Guanosine: Guanosine is treated with a brominating agent, such as N-bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF), to introduce a bromine atom at the C8 position of the guanine (B1146940) base.

-

Protection of Hydroxyl Groups: The 2', 3', and 5'-hydroxyl groups of the ribose moiety are often protected using protecting groups like acetyl or benzoyl groups to prevent side reactions during the subsequent phosphorylation and cyclization steps.

-

Phosphorylation: The protected 8-bromoguanosine is then phosphorylated at the 5'-hydroxyl position.

-

Cyclization: The final step involves an intramolecular cyclization reaction to form the 3',5'-cyclic phosphodiester bond, typically using a condensing agent.

-

Deprotection: The protecting groups on the ribose hydroxyls are removed to yield this compound.

The resulting this compound is a white to off-white solid, soluble in water.[1]

Key Biological Properties and Early Experimental Validation

The utility of this compound as a research tool stems from two critical properties: its enhanced cell permeability and its resistance to degradation by phosphodiesterases (PDEs) compared to endogenous cGMP. These characteristics allow for sustained and controlled activation of cGMP-dependent signaling pathways in intact cells and tissues.

Enhanced Potency and Resistance to Hydrolysis

Early studies quickly established that this compound is a more potent activator of cGMP-dependent protein kinase (PKG) than cGMP itself. Furthermore, its modification at the 8-position renders it a poor substrate for many PDEs, the enzymes responsible for the degradation of cyclic nucleotides. This resistance to hydrolysis leads to a prolonged intracellular half-life, making it an ideal agent for studying the downstream effects of sustained cGMP signaling.

| Property | cGMP | This compound | Reference |

| PKG Iα Activation (Ka) | ~40-360 nM | ~25 nM | [2] |

| PKG II Activation (Ka) | ~40-360 nM | ~60 nM | [2] |

| Susceptibility to PDE Hydrolysis | High | Low | [1] |

Table 1: Comparison of Biochemical Properties of cGMP and this compound

Pivotal Experiments in the Elucidation of this compound's Mechanism of Action

Several landmark studies in the 1970s and 1980s were crucial in defining the biological activities of this compound and solidifying its role as a key pharmacological tool.

Stimulation of Neutrophil Protease Release (Ignarro et al., 1974)

One of the earliest studies demonstrating a biological effect of a cGMP analog was conducted by Ignarro and colleagues in 1974. They investigated the role of cGMP in regulating the release of neutral proteases from human neutrophils.

-

Cell Preparation: Human neutrophils were isolated from peripheral blood.

-

Incubation: The isolated neutrophils were incubated with various concentrations of this compound.

-

Stimulation: Phagocytosis was stimulated using zymosan particles.

-

Measurement of Protease Release: The release of neutral proteases into the extracellular medium was quantified.

This study demonstrated that this compound, like acetylcholine, could stimulate the release of neutral proteases, suggesting a role for cGMP in this inflammatory response.

Elucidation of Vascular Smooth Muscle Relaxation and Calcium Regulation (Rashatwar et al., 1987)

A pivotal study by Rashatwar and colleagues in 1987 provided critical insights into the mechanism by which cGMP analogs induce vascular smooth muscle relaxation. They investigated the effects of this compound on intracellular calcium levels and the activity of Ca2+-ATPase in cultured rat aortic smooth muscle cells.[3]

-

Cell Culture: Rat aortic smooth muscle cells were cultured.

-

Measurement of Intracellular Calcium: Intracellular calcium concentrations were measured using the fluorescent indicator Fura-2.

-

Stimulation: Cells were stimulated with angiotensin II or high concentrations of potassium to increase intracellular calcium.

-

Treatment: The effect of pre-incubation with this compound on the stimulated calcium increase was assessed.

-

Ca2+-ATPase Activity Assay: The activity of Ca2+-ATPase was measured in particulate fractions from the smooth muscle cells in the presence and absence of purified cGMP-dependent protein kinase.

The results of this study were profound, demonstrating that this compound inhibited the peak increase in intracellular calcium in response to both angiotensin II and potassium-induced depolarization.[3] Furthermore, they showed that cGMP-dependent protein kinase directly stimulated the activity of Ca2+-ATPase.[3]

| Experimental Condition | Peak Intracellular Ca2+ Increase (% of control) | Reference |

| Angiotensin II | 100% | [3] |

| Angiotensin II + 100 µM this compound | Significantly reduced | [3] |

| High K+ | 100% | [3] |

| High K+ + 100 µM this compound | Significantly reduced | [3] |

Table 2: Effect of this compound on Stimulated Intracellular Calcium Increase in Aortic Smooth Muscle Cells

| Enzyme/Condition | Ca2+-ATPase Activity (relative to basal) | Reference |

| Basal | 1.0 | [3] |

| + Calmodulin | ~2.0 | [3] |

| + cGMP-dependent protein kinase | up to 4.0 | [3] |

| + Calmodulin + cGMP-dependent protein kinase | Additive stimulation | [3] |

Table 3: Stimulation of Ca2+-ATPase Activity by cGMP-dependent Protein Kinase

The NO/sGC/cGMP/PKG Signaling Pathway

The development of this compound was instrumental in dissecting the nitric oxide (NO) signaling pathway. NO, a gaseous signaling molecule, activates soluble guanylate cyclase (sGC) to produce cGMP. This compound allowed researchers to bypass the need for NO donors and directly activate the downstream effector of cGMP, protein kinase G (PKG), to study its physiological effects.

Caption: The NO/sGC/cGMP/PKG signaling pathway and the role of this compound.

Experimental Workflow for Studying this compound Effects on Vascular Smooth Muscle Contraction

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on vascular smooth muscle contraction.

References

Synthesis and Application of 8-bromo-cGMP: An In-depth Technical Guide for Researchers

An essential tool for exploring cGMP-mediated signaling, 8-bromoguanosine-3',5'-cyclic monophosphate (8-bromo-cGMP) is a cell-permeable and hydrolysis-resistant analog of cyclic guanosine (B1672433) monophosphate (cGMP). This guide provides a comprehensive overview of its synthesis, purification, characterization, and application in research, with a focus on its role as a potent activator of protein kinase G (PKG).

This document is intended for researchers, scientists, and drug development professionals working in the fields of signal transduction, pharmacology, and medicinal chemistry. It offers detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key pathways and workflows to facilitate the effective use of this compound in the laboratory.

Core Properties and Mechanism of Action

This compound is a derivative of cGMP featuring a bromine atom at the 8th position of the guanine (B1146940) base. This modification confers several advantageous properties for research applications. The increased lipophilicity due to the bromine substitution enhances its ability to cross cell membranes, allowing for the direct study of cGMP-dependent pathways in intact cells. Furthermore, this compound exhibits greater resistance to hydrolysis by phosphodiesterases (PDEs) compared to the endogenous cGMP, resulting in a more sustained activation of its downstream effectors.

The primary mechanism of action of this compound involves the activation of cGMP-dependent protein kinase (PKG). By mimicking the binding of cGMP to the regulatory domain of PKG, this compound induces a conformational change that relieves the autoinhibition of the catalytic domain. This leads to the phosphorylation of a multitude of downstream protein substrates, thereby modulating a wide array of physiological processes including smooth muscle relaxation, platelet aggregation, and neuronal function.

Chemical Synthesis of this compound

While a definitive, publicly available, step-by-step synthesis protocol for this compound is not extensively detailed in the literature, the general approach involves the direct bromination of cGMP. The following is a generalized protocol based on established chemical principles for the bromination of purine (B94841) nucleosides.

Experimental Protocol: Synthesis of this compound

Materials:

-

Guanosine-3',5'-cyclic monophosphate (cGMP) sodium salt

-

Bromine (Br₂)

-

Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF)

-

Buffer solution (e.g., sodium acetate (B1210297) buffer, pH 4-5)

-

Quenching agent (e.g., sodium thiosulfate (B1220275) solution)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolution: Dissolve cGMP sodium salt in an appropriate anhydrous solvent such as DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in the same anhydrous solvent dropwise to the cGMP solution with constant stirring. The stoichiometry of bromine to cGMP should be carefully controlled, typically starting with a 1:1 molar ratio.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.

-

Quenching: Once the reaction is deemed complete, quench the excess bromine by adding a saturated solution of sodium thiosulfate. The disappearance of the bromine color indicates complete quenching.

-

Workup: Neutralize the reaction mixture with a suitable base and extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Note: This is a generalized procedure and optimization of reaction conditions, including solvent, temperature, and reaction time, may be necessary to achieve optimal yields and purity.

Purification and Characterization

Purification of the crude this compound is crucial to remove unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) is the method of choice for obtaining high-purity material.

Experimental Protocol: HPLC Purification of this compound

Instrumentation and Conditions:

-

HPLC System: A preparative or semi-preparative HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column is typically suitable for the separation of nucleotides.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

-

Flow Rate: Dependent on the column dimensions, typically 1-5 mL/min for analytical to semi-preparative scales.

-

Detection: UV absorbance at 260 nm.

Procedure:

-

Dissolve the crude this compound in a minimal amount of the initial mobile phase.

-

Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

-

Inject the filtered sample onto the equilibrated HPLC column.

-

Run the gradient elution and collect fractions corresponding to the major peak.

-

Analyze the collected fractions for purity by analytical HPLC.

-

Pool the pure fractions and lyophilize to obtain the final product as a solid.

Analytical Characterization:

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Characteristic peaks corresponding to the protons of the guanine base, the ribose sugar, and the bromine substitution. |

| ¹³C NMR | Resonances for all carbon atoms in the molecule, with shifts indicative of the chemical environment. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of this compound ([M+H]⁺ or [M-H]⁻). |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity (typically >98%). |

Applications in Research

This compound is a versatile tool for investigating a wide range of cGMP-mediated cellular processes.

Experimental Protocol: In Vitro Protein Kinase G (PKG) Activity Assay

This protocol describes a common method to assess the activation of PKG by this compound.

Materials:

-

Recombinant purified PKG enzyme.

-

This compound.

-

A specific peptide substrate for PKG (e.g., containing a consensus phosphorylation site).

-

Kinase reaction buffer (containing ATP and Mg²⁺).

-

Detection reagent (e.g., a phosphospecific antibody or a fluorescent probe).

Procedure:

-

Prepare a series of dilutions of this compound in the kinase reaction buffer.

-

In a microplate, add the PKG enzyme, the peptide substrate, and the different concentrations of this compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

-

Stop the reaction and detect the amount of phosphorylated substrate using an appropriate method.

-

Plot the kinase activity against the concentration of this compound to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

Quantitative Data for PKG Activation

The potency of this compound can be quantified by its activation constant (Ka) and half-maximal effective concentration (EC₅₀) for different PKG isoforms.

| PKG Isoform | Parameter | Value | Reference |

| PKG Iβ | Kₐ | ~0.1 µM | [1] |

| PKG II | Kₐ | 60 nM | [1] |

Note: These values can vary depending on the experimental conditions.

Visualization of Pathways and Workflows

Signaling Pathway

The following diagram illustrates the canonical cGMP signaling pathway and the role of this compound as a PKG activator.

References

The Role of 8-bromo-cGMP in the cGMP Signaling Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromoguanosine 3',5'-cyclic monophosphate (8-bromo-cGMP) is a cornerstone research tool for elucidating the intricate signaling pathways mediated by cyclic guanosine (B1672433) monophosphate (cGMP). As a cell-permeable analog of cGMP, it effectively mimics the endogenous second messenger, but with the distinct advantages of enhanced stability and resistance to hydrolysis by phosphodiesterases (PDEs). These properties make this compound an invaluable asset for investigating the physiological and pathophysiological roles of the cGMP signaling cascade in diverse cellular processes, including smooth muscle relaxation, neurotransmission, and platelet aggregation. This technical guide provides a comprehensive overview of this compound, its mechanism of action, quantitative data on its activity, and detailed protocols for its application in key experimental models.

Mechanism of Action

The primary mechanism of action of this compound is the activation of cGMP-dependent protein kinase (PKG).[1] By binding to the regulatory domain of PKG, it induces a conformational change that unleashes the catalytic activity of the kinase, leading to the phosphorylation of a multitude of downstream protein substrates. This initiates a cascade of cellular events that ultimately manifest as a physiological response.

Furthermore, this compound can directly modulate the activity of other cGMP effectors, including cyclic nucleotide-gated (CNG) ion channels and cGMP-regulated phosphodiesterases. Its bromine substitution at the 8-position of the guanine (B1146940) ring enhances its lipophilicity, facilitating its passage across cell membranes and ensuring a more sustained intracellular concentration compared to the rapidly hydrolyzed endogenous cGMP.

Data Presentation

The following tables summarize key quantitative data regarding the activity and effects of this compound, providing a valuable resource for experimental design and data interpretation.

| Parameter | PKG Isoform | Value | Notes |

| Activation Constant (Ka) | PKG Iβ | ~370 nM | Similar to cGMP. |

| PKG II | 60 nM | Moderately selective for PKG II. | |

| Potency vs. cGMP | PKG1α | 4.3-fold more potent |

Table 1: Activation of cGMP-Dependent Protein Kinase (PKG) by this compound. This table presents the activation constants (Ka) of this compound for different PKG isoforms, highlighting its potency and selectivity.

| Parameter | Value | Cell/Tissue Type | Experimental Condition |

| EC50 for Vasodilation | Not explicitly found | Aortic rings | Pre-contracted with phenylephrine (B352888). |

| Inhibition of Ca2+ increase | Effective at 100 µM | Cultured rat aortic smooth muscle cells | Stimulated with Angiotensin II or K+.[2][3][4] |

Table 2: Physiological Effects of this compound. This table summarizes the effective concentrations of this compound in mediating key physiological responses such as vasodilation and calcium modulation.

| PDE Isoform | Ki Value | Notes |

| PDE1 | Not explicitly found | |

| PDE2 | Not explicitly found | |

| PDE3 | Not explicitly found | |

| PDE4 | Not explicitly found | |

| PDE5 | Not explicitly found | This compound is more resistant to hydrolysis by PDEs compared to cGMP. |

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound.

Caption: The cGMP signaling pathway, highlighting the role of this compound as a PKG activator.

Caption: Experimental workflow for a radiometric protein kinase G (PKG) activity assay.

Caption: Workflow for intracellular calcium imaging using Fura-2 AM.

Experimental Protocols

In Vitro PKG Activity Assay (Radiometric)

This protocol measures the incorporation of 32P from [γ-32P]ATP into a specific peptide substrate by PKG.[5][6]

Materials:

-

Recombinant human PKG Iα or Iβ

-

Specific peptide substrate for PKG (e.g., GRTGRRNSI)

-

This compound

-

[γ-32P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA)

-

P81 phosphocellulose paper

-

Wash buffer (75 mM phosphoric acid)

-

Scintillation counter

Procedure:

-

Prepare Reagents: Prepare serial dilutions of this compound in the kinase reaction buffer.

-

Reaction Setup: In a microcentrifuge tube on ice, prepare a master mix containing the kinase reaction buffer, peptide substrate (e.g., 100 µM final concentration), and PKG (e.g., 10-20 nM final concentration).

-

Initiate Reaction: Add the serially diluted this compound to the respective tubes. Initiate the kinase reaction by adding [γ-32P]ATP solution (e.g., 100 µM final concentration).

-

Incubation: Incubate the reactions at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture (e.g., 20 µL) onto a labeled P81 phosphocellulose paper square.

-

Washing: Immediately immerse the papers in the wash buffer. Wash three to four times for 5-10 minutes each to remove unincorporated [γ-32P]ATP.

-

Quantification: Place the dried papers in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the kinase activity for each this compound concentration. Plot the kinase activity against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the Ka value.

Intracellular Calcium Imaging with Fura-2 AM

This protocol describes the measurement of intracellular calcium concentration ([Ca2+]i) using the ratiometric fluorescent indicator Fura-2 AM.[7][8]

Materials:

-

Cultured cells (e.g., vascular smooth muscle cells) on glass coverslips

-

Fura-2 AM

-

Pluronic F-127

-

HEPES-buffered saline (HBS)

-

This compound

-

Contractile agonist (e.g., vasopressin)

-

Fluorescence microscope with 340 nm and 380 nm excitation filters and a 510 nm emission filter

Procedure:

-

Cell Preparation: Culture cells to 80-90% confluency on glass coverslips.

-

Dye Loading: Prepare a loading solution containing Fura-2 AM (e.g., 1-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBS. Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.

-

Washing and De-esterification: Wash the cells twice with HBS to remove extracellular dye. Incubate the cells in HBS for at least 20 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM.

-

Imaging Setup: Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

-

Baseline Recording: Perfuse the cells with HBS and record the baseline fluorescence intensity by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.

-

Stimulation: Perfuse the cells with HBS containing the desired concentration of this compound for a pre-incubation period (e.g., 10-15 minutes). Subsequently, add the contractile agonist in the continued presence of this compound and record the change in fluorescence.

-

Data Analysis: Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm. The change in this ratio is proportional to the change in [Ca2+]i. Calibrate the ratio to absolute [Ca2+]i values using ionomycin (B1663694) in the presence of known high and low Ca2+ concentrations.

Smooth Muscle Contraction Assay (Aortic Ring)

This ex vivo protocol measures the effect of this compound on the contractility of vascular smooth muscle.[2][9][10]

Materials:

-

Isolated thoracic aorta from a rat or mouse

-

Krebs-Henseleit solution

-

Phenylephrine (or other vasoconstrictor)

-

This compound

-

Organ bath system with force transducers

Procedure:

-

Aortic Ring Preparation: Euthanize the animal and carefully dissect the thoracic aorta. Clean the aorta of surrounding connective tissue and cut it into rings of 1-2 mm in width.

-

Mounting: Mount the aortic rings in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂/5% CO₂. Attach one end of the ring to a fixed hook and the other to a force transducer.

-

Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g).

-

Pre-contraction: Contract the aortic rings with a submaximal concentration of a vasoconstrictor like phenylephrine (e.g., 1 µM) until a stable plateau of contraction is reached.

-

Cumulative Concentration-Response Curve: Add this compound to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., from 10-9 M to 10-4 M). Record the relaxation response after each addition until a maximal response is achieved.

-

Data Analysis: Express the relaxation at each this compound concentration as a percentage of the pre-contraction induced by phenylephrine. Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve and determine the EC50 value.

Patch-Clamp Electrophysiology for CNG Channels

This protocol describes the use of the patch-clamp technique to study the effect of this compound on cyclic nucleotide-gated (CNG) channels.[11][12][13]

Materials:

-

Cells expressing CNG channels (e.g., Xenopus oocytes or HEK293 cells)

-

Patch-clamp amplifier and data acquisition system

-

Micropipette puller and polisher

-

Borosilicate glass capillaries

-

Intracellular and extracellular solutions

-

This compound

Procedure (Inside-Out Patch Configuration):

-

Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

-

Cell-Attached Configuration: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Inside-Out Configuration: Retract the pipette from the cell to excise a patch of membrane, with the intracellular side now facing the bath solution.

-

Baseline Recording: Perfuse the patch with a control intracellular solution and record baseline channel activity at a fixed holding potential.

-

Application of this compound: Perfuse the patch with an intracellular solution containing the desired concentration of this compound.

-

Recording: Record the changes in channel activity (e.g., open probability, single-channel conductance) in the presence of this compound.

-

Data Analysis: Analyze the single-channel recordings to quantify the effects of this compound on channel gating and permeation properties.

Conclusion

This compound remains an indispensable pharmacological tool for probing the multifaceted roles of the cGMP signaling pathway. Its cell permeability and resistance to enzymatic degradation provide a stable and reliable means to activate PKG and other cGMP effectors in a controlled manner. The quantitative data and detailed experimental protocols provided in this guide are intended to empower researchers, scientists, and drug development professionals to design and execute robust experiments, ultimately advancing our understanding of cGMP-mediated cellular processes and facilitating the discovery of novel therapeutic interventions targeting this critical signaling cascade.

References

- 1. benchchem.com [benchchem.com]

- 2. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of this compound on Ca2+ levels in vascular smooth muscle cells: possible regulation of Ca2+-ATPase by cGMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of this compound on Ca2+ levels in vascular smooth muscle cells: possible regulation of Ca2+-ATPase by cGMP-dependent protein kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hellobio.com [hellobio.com]

- 6. Collagen gel contraction assay using human bronchial smooth muscle cells and its application for evaluation of inhibitory effect of formoterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. cellbiolabs.com [cellbiolabs.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Cyclic-nucleotide-gated channels mediate synaptic feedback by nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Gating of Cyclic Nucleotide-Gated (CNGA1) Channels by cGMP Jumps and Depolarizing Voltage Steps - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Hydrolysis Resistance of 8-bromo-cGMP

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This guide provides a detailed examination of 8-bromo-guanosine 3',5'-cyclic monophosphate (8-bromo-cGMP), a crucial analog of cyclic GMP (cGMP). The focus is on the molecular mechanisms that confer its resistance to enzymatic hydrolysis by phosphodiesterases (PDEs), a property that makes it an invaluable tool in cellular signaling research and a model for therapeutic agent design.

Introduction to cGMP Signaling and its Regulation

Cyclic guanosine (B1672433) monophosphate (cGMP) is a ubiquitous second messenger that mediates a multitude of physiological processes, including smooth muscle relaxation, cardiovascular homeostasis, neuronal signaling, and immune responses.[1][2] The intracellular concentration of cGMP is meticulously controlled by a balance between its synthesis by guanylyl cyclases (GCs) and its degradation by cyclic nucleotide phosphodiesterases (PDEs).[3]

PDEs are a large superfamily of enzymes that terminate cyclic nucleotide signaling by hydrolyzing the 3',5'-cyclic phosphate (B84403) bond of cGMP and/or cAMP, yielding the inactive 5'-monophosphate form.[3] Several PDE families, notably PDE5, PDE6, and PDE9, are cGMP-specific, while others can hydrolyze both cyclic nucleotides.[1][4] The rapid degradation of cGMP by these enzymes ensures that signaling events are transient and localized.

To study the downstream effects of cGMP signaling without the complication of rapid degradation, researchers utilize synthetic analogs. This compound is a widely used, cell-permeable cGMP analog that is highly resistant to hydrolysis by PDEs.[5][6] This resistance allows it to persistently activate cGMP-dependent pathways, making it a powerful tool for elucidating the roles of cGMP's primary effectors, such as cGMP-dependent protein kinase (PKG).[7][8]

The Molecular Basis of this compound's Hydrolysis Resistance

The key to this compound's stability lies in a single atomic substitution: the replacement of a hydrogen atom with a larger bromine atom at the 8th position of the guanine (B1146940) ring.[7][9] This modification has profound consequences for the molecule's interaction with the catalytic site of phosphodiesterases.

Steric Hindrance: The active site of a PDE is a highly conserved, three-dimensional pocket precisely shaped to accommodate the cGMP molecule. The binding and subsequent hydrolysis of cGMP depend on specific interactions between the substrate and key amino acid residues within this pocket.[10][11] The introduction of the bulky bromine atom at the C8 position creates a steric clash, physically impeding the optimal alignment of this compound within the catalytic site. This poor fit significantly reduces the efficiency of the enzymatic hydrolysis.

While this compound binds to the catalytic site, as evidenced by its action as a competitive inhibitor, the conformation it adopts is not conducive to the hydrolytic reaction.[12][13] This makes it a very poor substrate for the enzyme.

Caption: Steric hindrance of this compound in the PDE active site.

Quantitative Analysis of Hydrolysis Resistance

The resistance of this compound to hydrolysis is not merely qualitative; it has been quantified and compared directly with the native cGMP molecule. The maximal rate of hydrolysis (Vmax) for this compound is several orders of magnitude lower than that for cGMP.

Furthermore, due to its ability to occupy the catalytic site without being efficiently hydrolyzed, this compound acts as a competitive inhibitor of cGMP hydrolysis. Its inhibitory constant (Ki) reflects its binding affinity for the enzyme.

Table 1: Comparative Kinetics of cGMP and this compound with Retinal Rod PDE (PDE6)

| Compound | Maximal Hydrolysis Rate (Vmax) | Inhibition Constant (Ki) |

| cGMP | 4000 s⁻¹ | N/A |

| This compound | 7.3 s⁻¹ | 48 µM |

Data sourced from Zimmerman et al. (1985) for transducin-activated rod phosphodiesterase.[12][13]

As the data clearly shows, the hydrolysis rate for this compound is over 500 times slower than that of cGMP for this specific PDE isozyme.[12][13] This profound difference underscores its utility as a stable cGMP analog. While this data is for PDE6, the principle of reduced hydrolysis rates applies to other cGMP-specific PDEs as well.[5]

Signaling Pathways and Experimental Workflows

The stability of this compound allows it to persistently activate downstream effectors of cGMP, primarily Protein Kinase G (PKG).

Caption: The cGMP signaling pathway and the role of this compound.

Experimental Protocols: Measuring PDE Activity

The kinetic parameters in Table 1 are determined using PDE activity assays. Two common methods are the traditional radioisotope assay and the more modern Isothermal Titration Calorimetry (ITC) method.[4][14]

Protocol: Isothermal Titration Calorimetry (ITC) PDE Assay

This non-radioactive method measures the heat released during the hydrolysis of the 3',5'-phosphate bond of cGMP, which is an exothermic reaction.[14][15]

Objective: To determine the kinetic parameters (Km, Vmax, Ki) of a PDE isozyme with cGMP or its analogs.

Materials:

-

Purified recombinant PDE enzyme

-

Isothermal Titration Calorimeter (e.g., VP-ITC MicroCalorimeter)

-

Reaction Buffer (e.g., 40 mM MOPS, pH 7.5, 1 mM MgCl₂)

-

Substrate solution (cGMP or this compound) at a high concentration (e.g., 30 mM)

-

Inhibitor solution (if measuring Ki)

Methodology:

-

Preparation:

-

Equilibrate the calorimeter to the desired temperature (e.g., 30°C).[15]

-

Fill the reference cell of the calorimeter with reaction buffer.

-

Fill the sample cell (typically ~1.4 mL) with a dilute solution of the purified PDE enzyme (e.g., 0.1–10 nM) in the reaction buffer.[14][15]

-

Load the injection syringe with the concentrated substrate solution.

-

-

Titration:

-

After allowing the system to reach a stable baseline temperature, perform an initial injection of the substrate (e.g., 10 µL of 30 mM cGMP) into the sample cell.[15] The syringe also serves as a stirrer to ensure rapid mixing.

-

The instrument records the heat produced over time as the enzyme hydrolyzes the substrate. A typical reaction is monitored for 15-40 minutes until the substrate is depleted and the signal returns to baseline.[14][15]

-

-

Data Analysis:

-

The raw data is a thermograph showing heat production over time. This is converted into a plot of hydrolysis rate versus substrate concentration.

-

From this plot, kinetic parameters such as Vmax (the maximum rate of reaction) and Km (the substrate concentration at half-maximal velocity) can be calculated by fitting the data to the Michaelis-Menten equation.

-

To determine the Ki for an inhibitor like this compound, the experiment is repeated with a fixed concentration of the inhibitor in the sample cell along with the enzyme.

-

Caption: Workflow for an Isothermal Titration Calorimetry (ITC) PDE assay.

Conclusion

The hydrolysis resistance of this compound is a direct consequence of the steric hindrance imposed by the bromine atom at the C8 position of the guanine ring. This structural modification dramatically slows its rate of degradation by phosphodiesterases, transforming it from a rapidly metabolized signaling molecule into a stable and persistent activator of cGMP-dependent pathways. This property, supported by quantitative kinetic data, makes this compound an indispensable tool for researchers investigating the complex roles of cGMP in health and disease and provides a foundational principle for the design of novel PDE inhibitors and cGMP-pathway modulators.

References

- 1. Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclic Nucleotide Phosphodiesterases: important signaling modulators and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzyme assays for cGMP hydrolyzing phosphodiesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound | C10H11BrN5O7P | CID 135419186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rndsystems.com [rndsystems.com]

- 9. 8-Bromoguanosine 3',5'-cyclic monophosphate - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. Inhibition of cyclic GMP-binding cyclic GMP-specific phosphodiesterase (Type 5) by sildenafil and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. pnas.org [pnas.org]

- 14. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Membrane Permeability of 8-bromo-cGMP

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromoguanosine 3',5'-cyclic monophosphate (8-bromo-cGMP) is a cornerstone tool in cellular biology and pharmacology. As a cell-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP), it serves as a potent activator of protein kinase G (PKG), enabling the investigation of cGMP-mediated signaling pathways in a wide array of physiological and pathophysiological processes.[1][2][3][4][5] Its utility is fundamentally linked to its ability to cross the plasma membrane and elicit intracellular effects. This technical guide provides a comprehensive overview of the membrane permeability of this compound, including its physicochemical properties, mechanisms of transport, quantitative permeability data, and detailed experimental protocols for its assessment.

Physicochemical Properties of this compound

The ability of a molecule to traverse the lipid bilayer of a cell is intrinsically linked to its physicochemical characteristics. Key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀BrN₅NaO₇P | |

| Molecular Weight | 446.09 g/mol (sodium salt) | |

| Appearance | Crystalline solid | [6] |

| Solubility | Soluble to 100 mM in water; Soluble in PBS (pH 7.2) at 10 mg/mL. | [6] |

| Purity | Typically ≥98% | |

| Storage | Desiccate at -20°C | |

| Lipophilicity (Log Kw) | 1.17 | [7] |

The bromination at the 8th position of the guanine (B1146940) ring increases the lipophilicity of this compound compared to the endogenous cGMP, a key factor contributing to its enhanced membrane permeability.

Mechanism of Membrane Transport

The transport of this compound across the cell membrane is believed to occur primarily through passive diffusion . This process does not require cellular energy and is driven by the concentration gradient of the molecule across the membrane.[8] The increased lipophilicity of this compound allows it to dissolve in the hydrophobic core of the phospholipid bilayer and diffuse into the cytoplasm.

While passive diffusion is the principal mechanism, the potential involvement of carrier-mediated transport systems cannot be entirely excluded, although specific transporters for this compound have not been definitively identified.

References

- 1. MDCK Permeability - Creative Biolabs [creative-biolabs.com]

- 2. An Experimental Workflow for Studying Barrier Integrity, Permeability, and Tight Junction Composition and Localization in a Single Endothelial Cell Monolayer: Proof of Concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | C10H11BrN5O7P | CID 135419186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 8-Bromoguanosine 3',5'-cyclic monophosphate - Wikipedia [en.wikipedia.org]

- 6. Quantification of cAMP and cGMP analogs in intact cells: pitfals in enzyme immunoassays for cyclic nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]

- 8. Transport of Small Molecules - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial Characterization of 8-bromo-cGMP

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the initial characterization studies of 8-bromoguanosine (B14676) 3',5'-cyclic monophosphate (8-bromo-cGMP). It details its mechanism of action as a protein kinase G (PKG) activator, presents key quantitative data on its binding and activation properties, and outlines the experimental protocols used in its characterization.

Core Concepts: Mechanism of Action

This compound is a cell-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP) that functions as a potent activator of cGMP-dependent protein kinase (PKG).[1] The bromine substitution at the 8th position of the guanine (B1146940) ring enhances its lipophilicity, facilitating its transport across cell membranes.[2] Once inside the cell, this compound mimics the action of endogenous cGMP by binding to the regulatory domain of PKG. This binding induces a conformational change in the enzyme, leading to the activation of its catalytic domain and subsequent phosphorylation of downstream target proteins.[3]

Initial characterization studies revealed that this compound exhibits moderate selectivity for PKG isozymes, with a preference for PKG II over PKG Iβ.[2] Furthermore, it displays greater resistance to hydrolysis by phosphodiesterases (PDEs) compared to cGMP, resulting in a more sustained activation of PKG in cellular systems.[2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters determined in the initial characterization studies of this compound.

Table 1: Protein Kinase G Activation Constants (Ka)

| PKG Isotype | This compound Ka (µM) | cGMP Ka (µM) | Reference |

| PKG Iβ | Similar to cGMP | ~0.370 | [2] |

| PKG II | 0.060 | - | [2] |

Table 2: Selectivity for Protein Kinases

| Protein Kinase | This compound Ka (µM) | Notes | Reference |

| PKG I | ~0.1 | - | [4] |

| PKG II | 0.060 | Moderately selective for PKG II | [2] |

| PKA | ~10 | Can cross-activate PKA at higher concentrations | [4] |

Table 3: Phosphodiesterase (PDE) Inhibition

| PDE Isoform | This compound Ki (µM) | Notes | Reference |

| PDE8A | - (Substrate with Km of 0.55 µM) | Can act as a substrate | [5] |

| PDE9 | 0.77 | Potentially effective inhibitor | [5] |

Key Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the primary signaling pathway activated by this compound and a typical experimental workflow for its characterization.

References

- 1. 8-Bromoguanosine 3',5'-cyclic monophosphate - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. db-thueringen.de [db-thueringen.de]

- 5. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

The Novel Effects of 8-Bromo-cGMP: A Technical Guide for Researchers

Abstract

8-bromo-guanosine 3',5'-cyclic monophosphate (8-bromo-cGMP) is a potent, cell-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP) that has become an invaluable tool in dissecting cGMP-mediated signaling pathways. Its resistance to hydrolysis by phosphodiesterases (PDEs) ensures sustained activation of downstream effectors, primarily cGMP-dependent protein kinase (PKG).[1] This technical guide provides an in-depth overview of the novel effects of this compound, with a focus on its modulatory role in calcium signaling, induction of apoptosis, stimulation of mitochondrial biogenesis, and its emerging role in cancer biology. This document is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols, quantitative data, and visual representations of key signaling pathways to facilitate further investigation into the therapeutic potential of targeting the cGMP signaling cascade.

Introduction to this compound

This compound is a synthetic derivative of cGMP, a ubiquitous second messenger involved in a myriad of physiological processes. The bromine substitution at the 8th position of the guanine (B1146940) ring confers several advantageous properties for research applications, including increased membrane permeability and resistance to degradation by PDEs.[1] These characteristics allow for precise and sustained activation of the cGMP signaling pathway in experimental settings. The primary intracellular effector of this compound is Protein Kinase G (PKG), a serine/threonine kinase that, upon activation, phosphorylates a wide array of substrate proteins, leading to diverse cellular responses.[2][3]

Core Signaling Pathway: The NO/cGMP/PKG Axis

The canonical pathway activated by this compound involves the direct activation of PKG, mimicking the effects of endogenous cGMP elevation typically triggered by nitric oxide (NO) or natriuretic peptides.

Novel Effects of this compound

Recent research has expanded our understanding of this compound's effects beyond its classical roles in vasodilation and smooth muscle relaxation.

Modulation of Intracellular Calcium Signaling

This compound has been shown to significantly influence intracellular calcium ([Ca2+]) homeostasis. Pre-incubation of vascular smooth muscle cells with this compound inhibits peak [Ca2+] accumulation induced by agonists like angiotensin II and high potassium concentrations.[3][4] This effect is, in part, mediated by the PKG-dependent stimulation of Ca2+-ATPases, which actively remove Ca2+ from the cytoplasm.[3][4]

Induction of Apoptosis in Cancer Cells

Emerging evidence indicates that this compound can induce apoptosis in various cancer cell lines, including epithelial ovarian cancer and breast cancer cells.[5][6] This pro-apoptotic effect is mediated through the activation of PKG, which can lead to the inhibition of survival pathways and the activation of caspases.[6]

Stimulation of Mitochondrial Biogenesis

This compound has been identified as a potent inducer of mitochondrial biogenesis, the process of generating new mitochondria.[7] This effect is mediated by the PKG-dependent upregulation of key transcriptional regulators, including peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[7]

Inhibition of the EGFR/PLCγ1 Signaling Pathway

A novel mechanism of action for this compound has been described in epithelial ovarian cancer cells, where it suppresses tumor progression by inhibiting the Epidermal Growth Factor Receptor (EGFR) and Phospholipase C gamma 1 (PLCγ1) signaling pathway.[5][8] this compound treatment leads to a dose-dependent decrease in the phosphorylation of EGFR and PLCγ1, thereby attenuating downstream signaling cascades that promote cell proliferation, invasion, and migration.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Effects of this compound on Ca2+ levels in vascular smooth muscle cells: possible regulation of Ca2+-ATPase by cGMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclic GMP induced apoptosis via protein kinase G in oestrogen receptor-positive and -negative breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. 8-Br-cGMP suppresses tumor progression through EGFR/PLC γ1 pathway in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 8-bromo-cGMP: A Potent Activator of cGMP-Dependent Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-bromoguanosine 3',5'-cyclic monophosphate (8-bromo-cGMP) is a cornerstone research tool for investigating cyclic guanosine (B1672433) monophosphate (cGMP)-mediated signaling pathways. As a cell-permeable and phosphodiesterase-resistant analog of cGMP, it provides a reliable method for activating cGMP-dependent protein kinase (PKG) and studying its downstream effects. This technical guide offers a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Core Properties and Mechanism of Action

This compound is a synthetic derivative of cGMP featuring a bromine atom at the 8th position of the guanine (B1146940) ring. This modification confers several advantageous properties for research applications:

-

Cell Permeability: The bromine substitution increases the lipophilicity of the molecule, allowing it to readily cross cell membranes and access intracellular targets.

-

Phosphodiesterase Resistance: this compound is less susceptible to hydrolysis by phosphodiesterases (PDEs), the enzymes responsible for degrading cGMP. This resistance leads to a more sustained elevation of cGMP signaling within the cell compared to the transient effects of endogenous cGMP.

-

PKG Activation: The primary mechanism of action of this compound is the activation of cGMP-dependent protein kinase (PKG).[1] It mimics the effect of endogenous cGMP by binding to the regulatory domain of PKG, inducing a conformational change that releases the catalytic subunit to phosphorylate downstream target proteins.

Quantitative Data

The following tables summarize key quantitative parameters related to the activity and efficacy of this compound.

Table 1: Activation Constants (Ka) for Protein Kinase G (PKG)

| Isoform | Activation Constant (Ka) | Selectivity (over PKA) | Reference |

| PKG I | ~0.1 µM | ~10-fold | [2] |

| PKG II | 60 nM | - | [2] |

Table 2: Effective and Inhibitory Concentrations in Various Biological Assays

| Biological Effect | Cell Type/System | Concentration | Effect | Reference |

| Inhibition of Ca2+ Accumulation | Cultured Rat Aortic Smooth Muscle Cells | 100 µM | Inhibition of peak Ca2+ accumulation | [3] |

| Inhibition of Cancer Cell Proliferation, Invasion, and Migration | Epithelial Ovarian Cancer (EOC) Cells | 250 µM | Antagonized EGF-induced effects | [4] |

| Inhibition of Calcium Channel Current | Embryonic Chick Ventricular Myocytes | 1 mM | Progressive decrease in peak calcium channel currents (-68% at 15 min) | [5] |

| Reduction of Myofilament Response to Ca2+ | Intact Adult Rat Ventricular Myocytes | 50 µM | Reduced myocyte twitch amplitude | [6] |

| Vasodilation | Porcine Coronary Arteries | - | Enhanced relaxation in response to nitric oxide donors | [7] |

| Inhibition of Platelet Aggregation | Human Platelets | 8 µM (IC50 for cGI-PDE) | Half-maximal inhibition of cGMP-inhibited phosphodiesterase | [8] |

Signaling Pathways and Experimental Workflows

cGMP-PKG Signaling Pathway

The following diagram illustrates the canonical cGMP signaling pathway activated by nitric oxide (NO), leading to the activation of PKG and subsequent downstream effects such as smooth muscle relaxation.

Experimental Workflow: In Vitro Kinase Assay for PKG Activation

This diagram outlines a typical workflow for determining the EC50 of this compound for PKG activation using an in vitro kinase assay.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound sodium salt powder

-

Sterile, nuclease-free water or appropriate buffer (e.g., PBS)

-

Sterile microcentrifuge tubes

Protocol:

-

Calculate the required volume of solvent. To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in the calculated volume of sterile water. For example, for 1 mg of this compound (MW: 446.08 g/mol for sodium salt), you would add 224.2 µL of solvent.

-

Dissolve the powder. Vortex the tube until the powder is completely dissolved.

-

Aliquot and store. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C for short-term storage or -80°C for long-term storage.

Cell Viability/Proliferation Assay (MTT Assay)

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplate

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same solvent concentration used to dissolve this compound).

-

Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

-

Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value by plotting the viability against the log of the this compound concentration.

In Vitro Vasodilation Assay

Materials:

-

Isolated blood vessel rings (e.g., rat aorta)

-

Organ bath system with force transducers

-

Physiological salt solution (e.g., Krebs-Henseleit solution), gassed with 95% O2 / 5% CO2

-

Vasoconstrictor (e.g., phenylephrine, KCl)

-

This compound

Protocol:

-

Tissue Preparation: Isolate the desired blood vessel and cut it into rings of appropriate size.

-

Mounting: Mount the vessel rings in the organ bath chambers filled with physiological salt solution maintained at 37°C.

-

Equilibration: Allow the tissues to equilibrate under a resting tension for a specified period.

-

Contraction: Induce a stable contraction with a vasoconstrictor agent.

-

Treatment: Once a stable plateau of contraction is reached, add cumulative concentrations of this compound to the bath.

-

Measurement: Record the changes in isometric tension.

-

Data Analysis: Express the relaxation as a percentage of the pre-induced contraction and calculate the EC50 value from the concentration-response curve.

Conclusion

This compound remains an invaluable tool for researchers studying cGMP-mediated signaling. Its cell permeability and resistance to degradation allow for controlled and sustained activation of the PKG pathway in a variety of experimental settings. By understanding its quantitative properties and employing standardized protocols, researchers can effectively utilize this compound to elucidate the complex roles of cGMP in health and disease, paving the way for the development of novel therapeutic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Effects of this compound on Ca2+ levels in vascular smooth muscle cells: possible regulation of Ca2+-ATPase by cGMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 8-Br-cGMP suppresses tumor progression through EGFR/PLC γ1 pathway in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 8-Bromo-cyclic GMP inhibits the calcium channel current in embryonic chick ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound reduces the myofilament response to Ca2+ in intact cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 8-bromo-cGMP in Neuroscience: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromoguanosine 3',5'-cyclic monophosphate (8-bromo-cGMP) is a cornerstone pharmacological tool in neuroscience research. As a cell-membrane permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP), it serves as a potent and specific activator of cGMP-dependent protein kinase (PKG). Its resistance to hydrolysis by phosphodiesterases (PDEs) ensures sustained activation of the cGMP signaling pathway, making it an invaluable instrument for elucidating the intricate roles of cGMP in a wide array of neuronal processes. This technical guide provides an in-depth overview of the applications of this compound in neuroscience, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

The nitric oxide (NO)/soluble guanylyl cyclase (sGC)/cGMP/PKG signaling cascade is a crucial pathway in the central nervous system, modulating everything from synaptic plasticity to neuronal survival.[1][2] this compound allows researchers to bypass the upstream components of this pathway and directly probe the downstream effects of PKG activation, offering a precise method to investigate the functional consequences of elevated cGMP levels.

Mechanism of Action

This compound mimics endogenous cGMP by binding to and activating PKG. The bromine substitution at the 8th position of the guanine (B1146940) ring enhances its lipophilicity, facilitating its passage across cell membranes. Furthermore, this modification renders the molecule resistant to degradation by PDEs, the enzymes responsible for hydrolyzing cGMP and terminating its signal. This sustained action is a key advantage in experimental settings, allowing for prolonged and stable activation of cGMP-dependent pathways.

Applications in Neuroscience Research

The utility of this compound in neuroscience is extensive, with key applications in the study of:

-

Synaptic Plasticity: this compound is instrumental in investigating the mechanisms of long-term potentiation (LTP) and long-term depression (LTD), cellular models of learning and memory.[3]

-

Ion Channel Modulation: It is used to explore the cGMP-dependent regulation of various ion channels, including cyclic nucleotide-gated (CNG) channels, hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, and transient receptor potential (TRP) channels.

-

Synaptic Vesicle Cycling: Researchers employ this compound to dissect the role of the cGMP pathway in the regulation of neurotransmitter release and synaptic vesicle recycling.[4][5]

-

Neuroprotection and Apoptosis: The pro-survival and anti-apoptotic effects of the cGMP pathway in various neuronal cell types are often investigated using this compound.

Quantitative Data Summary

The following tables summarize quantitative data from various studies, providing a reference for experimental design.

| Application Area | Preparation/Cell Type | This compound Concentration | Duration of Application | Observed Effect | Reference |

| Synaptic Plasticity | Rat Hippocampal Slices (CA1) | 1 µM | 10 minutes | Rescued amyloid-beta-induced LTP reduction. | [6] |

| Rat Hippocampal Slices (CA1) | 50-100 µM | 5 minutes | Induced long-lasting potentiation when paired with weak tetanic stimulation. | [3] | |

| Ion Channel Modulation | Rat Dorsal Root Ganglion Neurons | 100 µM | N/A | Mimicked the inhibitory effect of SNP on capsaicin-evoked currents (TRPV1). | [7] |

| Adult Rat Ventricular Myocytes | 50 µmol/L | N/A | Reduced myocyte twitch amplitude by 19.6 ± 4.2%. | [8] | |

| Rat Aortic Smooth Muscle Cells | 100 µM | Pre-incubation | Inhibited peak Ca2+ accumulation in response to angiotensin II or K+. | [9] | |

| Synaptic Vesicle Cycle | Cerebellar Granule Cells | Not specified | N/A | Reversed the impairment of synaptic vesicle cycling caused by NMDAR blockage. | [4][5] |

| Neuroprotection | Rat Embryonic Motor Neurons | 30 µM (EC50) | 24 hours | Provided a concentration-dependent protective effect. | [10] |

| LLC-PK1 Cells | 1-100 µM | 8 hours | Increased resistance to cyclosporin (B1163) A toxicity in a concentration-dependent manner. | [11] | |

| Locomotor Activity | Murine Spinal Cord Preparation | 200 µM | 15 minutes | Increased locomotor burst amplitude and decreased frequency. | [12] |

| Kinase/Channel Activity | Preparation | This compound EC50/Ka | Notes | Reference |

| PKG Iα Activation | Purified Enzyme | 4.3-fold more potent than cGMP | ||

| PKG II Activation | Purified Enzyme | 60 nM (Ka) | [13] | |

| Rod CNG Channel Activation | Heterologous Expression | ~7-fold increased potency vs. cGMP | 8-Br-cGMP is a full agonist. | [14] |

| Cone CNG Channel Activation | Heterologous Expression | ~18-fold increased potency vs. cGMP | 8-Br-cGMP is a full agonist. | [14] |

Experimental Protocols

Induction of Long-Term Potentiation (LTP) in Hippocampal Slices

This protocol describes the use of this compound to investigate its role in LTP at the Schaffer collateral-CA1 synapse.

Materials:

-

Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose, saturated with 95% O₂ / 5% CO₂.

-

This compound stock solution (e.g., 10 mM in water).

-

Hippocampal slice preparation setup (vibratome, recording chamber).

-

Electrophysiology rig for extracellular field potential recordings.

Methodology:

-

Slice Preparation: Prepare 400 µm thick transverse hippocampal slices from an adult rodent in ice-cold, oxygenated aCSF. Allow slices to recover for at least 1 hour in a submerged or interface chamber at room temperature.

-

Recording Setup: Transfer a slice to the recording chamber continuously perfused with oxygenated aCSF (2-3 ml/min) at 30-32°C. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: Establish a stable baseline of fEPSP responses by delivering single pulses at a low frequency (e.g., 0.033 Hz) for at least 20-30 minutes.

-

This compound Application: For experiments investigating the effect of this compound on LTP induction, switch the perfusion to aCSF containing the desired final concentration of this compound (e.g., 50 µM) for a defined period (e.g., 10-15 minutes) prior to LTP induction.

-

LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) or multiple trains of 100 Hz stimulation.

-

Post-Induction Recording: Continue to record fEPSPs at the baseline stimulation frequency for at least 60 minutes to monitor the potentiation of the synaptic response.

-

Data Analysis: Measure the slope of the fEPSP and normalize it to the average baseline value. Plot the normalized fEPSP slope over time to visualize the induction and maintenance of LTP.

Protein Kinase G (PKG) Activity Assay in Neuronal Cell Lysates

This protocol outlines a method to measure the activation of PKG by this compound in cultured neuronal cells by assessing the phosphorylation of a known PKG substrate, Vasodilator-Stimulated Phosphoprotein (VASP).

Materials:

-

Cultured neuronal cells (e.g., primary cortical neurons, SH-SY5Y cells).

-

This compound.

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE and Western blotting equipment.

-

Primary antibodies: anti-phospho-VASP (Ser239) and anti-total VASP.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Methodology:

-

Cell Culture and Treatment: Plate neuronal cells and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 1, 10, 100 µM) or vehicle control for a specified time (e.g., 15-30 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-VASP overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Analysis: Strip the membrane and re-probe with an antibody against total VASP for loading control. Quantify the band intensities and express the level of VASP phosphorylation as a ratio of phospho-VASP to total VASP.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving cGMP and the experimental workflow for investigating the effects of this compound.

The NO/sGC/cGMP/PKG Signaling Pathway

Caption: The canonical Nitric Oxide (NO)-cGMP signaling pathway and the point of intervention with this compound.

Experimental Workflow for Studying this compound Effects

Caption: A generalized experimental workflow for investigating the effects of this compound in a neuroscience context.

Conclusion

This compound remains an indispensable tool for neuroscientists seeking to unravel the complexities of cGMP signaling. Its ability to potently and selectively activate PKG in a sustained manner provides a powerful approach to dissecting the downstream consequences of this important second messenger pathway. By understanding its mechanism of action and leveraging the established protocols and quantitative data, researchers can continue to make significant strides in our understanding of neuronal function in both health and disease. This guide serves as a comprehensive resource to facilitate the effective and informed use of this compound in the laboratory.

References

- 1. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The NO-cGMP-PKG signaling pathway regulates synaptic plasticity and fear memory consolidation in the lateral amygdala via activation of ERK/MAP kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Specific Role of cGMP in Hippocampal LTP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Regulation of Synaptic Vesicle Recycling by cGMP-Dependent Protein Kinase Type II in Cerebellar Granule Cells under Strong and Sustained Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Activation of the cGMP/Protein Kinase G Pathway by Nitric Oxide Can Decrease TRPV1 Activity in Cultured Rat Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 9. Effects of this compound on Ca2+ levels in vascular smooth muscle cells: possible regulation of Ca2+-ATPase by cGMP-dependent protein kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jneurosci.org [jneurosci.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

The Role of 8-bromo-cGMP in Smooth Muscle Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-bromo-cGMP, a cell-permeable and phosphodiesterase-resistant analog of cyclic guanosine (B1672433) monophosphate (cGMP), serves as a powerful research tool to elucidate the intricate mechanisms governing smooth muscle function. Its primary role is the activation of cGMP-dependent protein kinase (PKG), which initiates a signaling cascade culminating in smooth muscle relaxation. This is achieved through a dual mechanism: the reduction of intracellular calcium concentration ([Ca²⁺]i) and the desensitization of the contractile apparatus to Ca²⁺. This technical guide provides an in-depth exploration of the function of this compound in smooth muscle physiology, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Introduction

Smooth muscle tone is a critical determinant of physiological processes in various organ systems, including the regulation of blood pressure, airway resistance, and gastrointestinal motility. The intracellular second messenger cGMP is a key mediator of smooth muscle relaxation, and its effects are primarily executed through the activation of PKG.[1][2] this compound, by mimicking the action of endogenous cGMP with enhanced stability, allows for precise investigation of these pathways.[3] Understanding the downstream effects of this compound is paramount for the development of novel therapeutics targeting cardiovascular, respiratory, and other smooth muscle-related disorders.

Mechanism of Action of this compound in Smooth Muscle Relaxation

This compound elicits smooth muscle relaxation through a multifaceted approach that converges on reducing the phosphorylation of the 20-kDa myosin light chain (MLC₂₀), the final common pathway for contraction.[4][5] This is accomplished by:

-

Reduction of Intracellular Calcium ([Ca²⁺]i): PKG activation by this compound leads to a decrease in cytosolic Ca²⁺ levels through several mechanisms:

-

Inhibition of Ca²⁺ Influx: PKG can phosphorylate and inhibit L-type Ca²⁺ channels, thereby reducing the entry of extracellular Ca²⁺.[6]

-

Enhanced Ca²⁺ Sequestration and Extrusion: PKG stimulates the activity of the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) and the plasma membrane Ca²⁺-ATPase (PMCA), promoting the removal of Ca²⁺ from the cytosol.[2][3] Studies have shown that cGMP-dependent protein kinase can stimulate Ca²⁺-activated ATPase activity by up to 4-fold.[2][3]

-

Inhibition of Ca²⁺ Release: PKG can phosphorylate and inhibit the inositol (B14025) 1,4,5-trisphosphate (IP₃) receptor, preventing the release of Ca²⁺ from the sarcoplasmic reticulum.[5]

-

-